![molecular formula C10H8N2O3 B1359102 3-Methoxyquinoxaline-2-carboxylic acid CAS No. 55495-69-7](/img/structure/B1359102.png)
3-Methoxyquinoxaline-2-carboxylic acid
Overview
Description
3-Methoxyquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C10H8N2O3 . It is used in various fields of research due to its promising biological properties.
Synthesis Analysis
The synthesis of 3-methoxyquinoxaline-2-carboxylic acid involves the reaction of ethyl 3-methoxyquinoxaline-2-carboxylate with LiOH.H2O in EtOH H2O at 90°C for 6 hours .Molecular Structure Analysis
The molecular structure of 3-methoxyquinoxaline-2-carboxylic acid is characterized by the presence of a quinoxaline ring substituted with a methoxy group and a carboxylic acid group . The IUPAC name is 3-methoxyquinoxaline-2-carboxylic acid .Physical And Chemical Properties Analysis
3-Methoxyquinoxaline-2-carboxylic acid has a molecular weight of 204.18 g/mol . It has one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 204.05349212 g/mol . The topological polar surface area is 72.3 Ų .Scientific Research Applications
Nanotechnology
In nanotechnology, carboxylic acids like 3-Methoxyquinoxaline-2-carboxylic acid can modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of nanoparticles into polymer matrices, enhancing the properties of nanocomposites used in electronics and materials science .
Veterinary Drug Residue Analysis
This compound is structurally similar to quinoxaline derivatives used in veterinary medicine. It can be used as a standard in analytical methods, such as immunochromatographic assays, to detect residues of these drugs in animal tissues, ensuring food safety .
properties
IUPAC Name |
3-methoxyquinoxaline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-8(10(13)14)11-6-4-2-3-5-7(6)12-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXATVRVKUKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614788 | |
Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyquinoxaline-2-carboxylic acid | |
CAS RN |
55495-69-7 | |
Record name | 3-Methoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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